molecular formula C20H20ClFN2O3 B3017357 Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234880-92-2

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B3017357
CAS No.: 1234880-92-2
M. Wt: 390.84
InChI Key: VAKPHFPMBGBDMZ-UHFFFAOYSA-N
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Description

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Moiety: The starting material, 2-chloro-6-fluorobenzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to form the benzamido derivative.

    Introduction of the Piperidine Ring: The benzamido derivative is then subjected to a nucleophilic substitution reaction with a piperidine derivative to introduce the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and benzamido compounds.

    2-chloro-6-fluorobenzoic acid: A precursor in the synthesis of the compound.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific studies.

Properties

IUPAC Name

phenyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c21-16-7-4-8-17(22)18(16)19(25)23-13-14-9-11-24(12-10-14)20(26)27-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKPHFPMBGBDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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